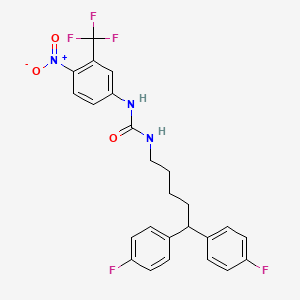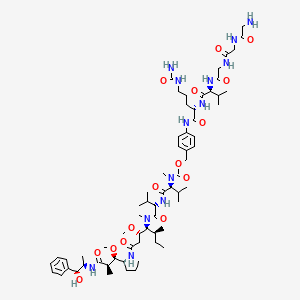
FGFR1 inhibitor-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fibroblast Growth Factor Receptor 1 inhibitor-2 is a compound that targets the Fibroblast Growth Factor Receptor 1, a member of the receptor tyrosine kinase family. This receptor plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of Fibroblast Growth Factor Receptor 1 signaling is implicated in numerous cancers, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fibroblast Growth Factor Receptor 1 inhibitor-2 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired chemical structure and functional groups .
Industrial Production Methods
Industrial production of Fibroblast Growth Factor Receptor 1 inhibitor-2 involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Fibroblast Growth Factor Receptor 1 inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Fibroblast Growth Factor Receptor 1 inhibitor-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Biology: Employed in cell culture studies to investigate the role of Fibroblast Growth Factor Receptor 1 in cellular processes like proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated Fibroblast Growth Factor Receptor 1 signaling. .
Industry: Utilized in the development of targeted therapies and personalized medicine approaches.
Mechanism of Action
Fibroblast Growth Factor Receptor 1 inhibitor-2 exerts its effects by binding to the Fibroblast Growth Factor Receptor 1, preventing the receptor from interacting with its natural ligands. This inhibition blocks the downstream signaling pathways, such as the RAS-MAPK-ERK pathway, which are crucial for cell proliferation and survival. By disrupting these pathways, the compound induces apoptosis and inhibits tumor growth .
Comparison with Similar Compounds
Fibroblast Growth Factor Receptor 1 inhibitor-2 is unique in its selectivity and potency compared to other similar compounds. Some similar compounds include:
Infigratinib: A potent and selective inhibitor of Fibroblast Growth Factor Receptor 1, 2, and 3, used in the treatment of cholangiocarcinoma.
Erdafitinib: A pan-Fibroblast Growth Factor Receptor inhibitor approved for urothelial carcinoma.
Fibroblast Growth Factor Receptor 1 inhibitor-2 stands out due to its specific targeting of Fibroblast Growth Factor Receptor 1, offering a more focused therapeutic approach with potentially fewer off-target effects .
Properties
Molecular Formula |
C25H22F5N3O3 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
1-[5,5-bis(4-fluorophenyl)pentyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C25H22F5N3O3/c26-18-8-4-16(5-9-18)21(17-6-10-19(27)11-7-17)3-1-2-14-31-24(34)32-20-12-13-23(33(35)36)22(15-20)25(28,29)30/h4-13,15,21H,1-3,14H2,(H2,31,32,34) |
InChI Key |
PYHZCSUPIZNJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCNC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)

![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)
![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)

![3-[3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B11933404.png)
![(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11933408.png)

![3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11933423.png)
![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)

![4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B11933434.png)

